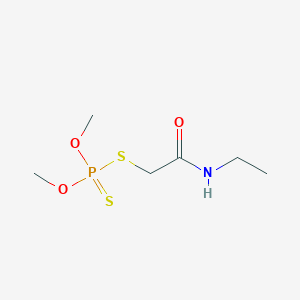

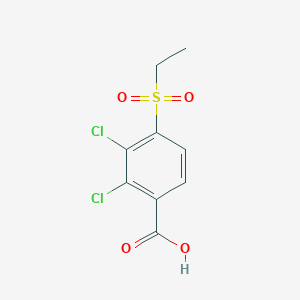

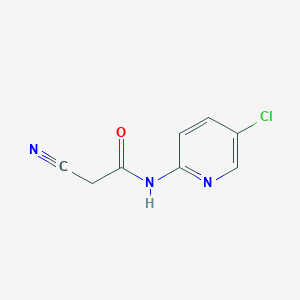

![molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5](/img/structure/B175176.png)

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a chemical compound with the molecular formula C5H12Cl2N2 . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic counterpart of the piperazine ring . This compound is often used in synthetic chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been described in several studies . A practical synthesis method involves a Staudinger reduction of an azide to facilitate a transannular cyclization . This method provides ready access to the 2,5-diazabicyclo[2.2.1]heptane scaffold on a gram scale .Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each cage being protonated at the two nitrogen sites .Chemical Reactions Analysis

The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . For instance, it has been used in the multicomponent synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates .Physical And Chemical Properties Analysis

The molecular weight of “(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is 171.07 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

-

Scientific Field: Crystallography

- Application Summary : The compound is used in the study of crystal structures .

- Methods of Application : The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide was reported. The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane .

- Results or Outcomes : Each cage is protonated at the two nitrogen sites. The overall charge balance is maintained by four crystallographically independent bromide ions .

-

Scientific Field: Organic Chemistry

- Application Summary : The compound is used in the synthesis of derivatives .

- Methods of Application : An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

- Results or Outcomes : (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

-

Scientific Field: Pharmacology

-

Scientific Field: Biocatalysis

- Application Summary : The compound is used in the development of robust biocatalysts .

- Methods of Application : The compound is used as a carrier for enzymes. The unique catalytic properties of enzymes have led to the production of useful medicinal intermediates, foods, and biofuels from sustainable sources .

- Results or Outcomes : The use of this compound as a carrier for enzymes has resulted in enhanced thermal and pH stabilities, and improved reusability with >80% activity retention .

-

Scientific Field: Nanotechnology

-

Scientific Field: Coordination Chemistry

-

Scientific Field: Environmental Science

- Application Summary : The compound is used in the development of environmentally friendly materials .

- Methods of Application : The compound is used as a carrier for enzymes. The unique catalytic properties of enzymes have led to the production of useful medicinal intermediates, foods, and biofuels from sustainable sources .

- Results or Outcomes : The use of this compound as a carrier for enzymes has resulted in enhanced thermal and pH stabilities, and improved reusability with >80% activity retention .

-

Scientific Field: Material Science

-

Scientific Field: Biochemistry

Safety And Hazards

Propiedades

IUPAC Name |

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQADNDJRIUBIRR-AQEKLAMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628453 |

Source

|

| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |

CAS RN |

1217827-86-5 |

Source

|

| Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)